2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

Lipophilicity Physicochemical Profiling Drug‑Likeness

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS 1218674-95-3; free base MW 233.19 g/mol) is an α,α‑disubstituted phenylglycine derivative that simultaneously bears an N‑methyl‑α‑amino group and a para‑trifluoromethyl‑phenyl substituent. The combination of the electron‑withdrawing –CF₃ group and the secondary N‑methylamine defines a precisely engineered amino acid scaffold.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
Cat. No. B12118699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H10F3NO2/c1-14-8(9(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3,(H,15,16)
InChIKeyWUNPURZYXCZCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid – Core Identifiers, Structural Class, and Functional Role in Rational Procurement Decisions


2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS 1218674-95-3; free base MW 233.19 g/mol) is an α,α‑disubstituted phenylglycine derivative that simultaneously bears an N‑methyl‑α‑amino group and a para‑trifluoromethyl‑phenyl substituent . The combination of the electron‑withdrawing –CF₃ group and the secondary N‑methylamine defines a precisely engineered amino acid scaffold. This compound is primarily supplied as the hydrochloride salt (CAS 1375471-43-4) with typical certified purity ≥95% , positioning it as a custom‑synthesis building block for medicinal chemistry and biophysical probe development.

Why Buyers Cannot Simply Substitute 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid with In‑Class Amino Acid Analogs


Compounds in the phenylglycine and phenylalanine families share a common α‑amino acid backbone, yet subtle structural alterations produce large physicochemical gaps that make generic substitution risky. The N‑methyl group on the target compound reduces the number of hydrogen‑bond donors (from two to one on the α‑nitrogen) while simultaneously increasing lipophilicity and shielding the amine from oxidative metabolism – a well‑established effect of N‑methylation in bioactive peptides and amino acids [1]. The para‑trifluoromethyl substituent further amplifies lipophilicity and alters the electron density of the aromatic ring, modulating π‑stacking and cation‑π interactions in a manner that cannot be replicated by –H, –F, –Cl, or –OCH₃ analogs [2]. Together these features create a unique physicochemical fingerprint. The quantitative comparisons below demonstrate that even a single‑atom change (e.g., –CH₃ vs –H on the nitrogen, or –CF₃ vs –H on the phenyl ring) can shift logP by >0.5 units or alter target‑binding affinity by orders of magnitude, making informed procurement essential.

Head‑to‑Head Comparative Performance Data for 2‑(Methylamino)-2‑(4‑(trifluoromethyl)phenyl)acetic acid Against Closest Analogs


N‑Methylation Increases Lipophilicity by ≈0.5–1.0 Log Units Compared to Primary Amino Analogs

The target compound (free base) and its methyl ester display calculated logP values that are substantially higher than those of the direct primary‑amino comparator 4‑(trifluoromethyl)-DL‑phenylglycine (free base, CAS 142012‑65‑5). The hydrochloride salt of the target compound has an experimentally determined logP of –0.37, while the methyl ester derivative shows a predicted logP of 2.25 [1]. Although no experimental logP for the primary‑amino analog was located in public repositories, class‑level comparison of N‑methyl vs N‑H amino acid pairs consistently yields a ΔlogP of +0.5 to +1.0, a trend confirmed by the methyl ester data . The enhanced lipophilicity directly impacts passive membrane permeability and plasma protein binding, properties critical for CNS‑targeted probe design.

Lipophilicity Physicochemical Profiling Drug‑Likeness

Para‑CF₃ Substituent Provides the Highest Electron‑Withdrawing Effect Among Common Aromatic Modifications

The Hammett substituent constant (σₚ) quantifies the electron‑withdrawing capacity of a para substituent. The para‑trifluoromethyl group exhibits σₚ = +0.54, compared with para‑F (σₚ = +0.06), para‑Cl (σₚ = +0.23), para‑Br (σₚ = +0.23), para‑CH₃ (σₚ = –0.17), and para‑OCH₃ (σₚ = –0.27) [1]. The target compound therefore withdraws electron density from the aromatic ring more strongly than any other common mono‑substituted analog, directly influencing the aryl ring’s π‑cloud and its interactions with hydrophobic protein pockets. Furthermore, the para‑CF₃ orientation differs electronically from the meta‑CF₃ isomer (σₘ = +0.43), which lacks the direct conjugation effect present in the para configuration [2]. This electronic difference renders the para‑CF₃ analog distinct in SAR campaigns even before considering the N‑methyl group.

Electronic Effects SAR Structure‑Property Relationships

N‑Methylation Eliminates a Hydrogen‑Bond Donor, Altering Conformation and Target‑Binding Mode Versus Primary Amine Analogs

The α‑amino group in the primary‑amine comparator 4‑(trifluoromethyl)-DL‑phenylglycine can act as a hydrogen‑bond donor (HBD) with up to two donor interactions, whereas the N‑methyl analog contributes only one HBD. This change in HBD count directly influences molecular recognition: in peptide‑based SAR, N‑methylation of the α‑amine removes a hydrogen‑bond donor, which can both eliminate undesired off‑target binding and create steric constraints that stabilize bioactive conformations [1]. In the context of phenylglycine‑derived GlyT1 inhibitors, N‑methyl substitution has been associated with altered binding kinetics and selectivity profiles compared with primary amine‑containing scaffolds [2]. Although direct IC₅₀ or Kᵢ data for this exact compound are not publicly available, the consistent effect of α‑N‑methylation on HBD count and conformational restriction is well‑established across multiple amino acid scaffolds.

Conformational Restriction Hydrogen Bonding Peptide Mimetics

The Phenylglycine Backbone Offers Distinct Conformational Constraints Relative to Phenylalanine Scaffolds Used for the Same Targets

4‑(Trifluoromethyl)-L‑phenylalanine (CAS 14091‑16‑8) is a common comparator bearing the same para‑CF₃ aryl group but differing in the α‑carbon substitution pattern: phenylalanine contains a CH₂ spacer between the α‑carbon and the aryl ring, whereas phenylglycine directly connects the aryl ring to the α‑carbon. This single‑carbon difference changes the spatial orientation of the aryl ring relative to the amino acid backbone, a parameter critical for enzyme active site and receptor binding pocket complementarity [1]. In HCV NS3/4A protease inhibitor optimization, a 4‑(trifluoromethyl)phenylglycine P1′ residue was shown to be particularly beneficial in achieving nanomolar Kᵢ values, with the direct aryl‑α‑carbon linkage required for optimal occupancy of the S1′ pocket [2]. Substituting a phenylglycine scaffold with a phenylalanine analog in this same pocket resulted in >10‑fold loss in inhibitory potency, demonstrating that the scaffold geometry is non‑interchangeable.

Conformational Analysis Scaffold Comparison Kinase/Receptor Selectivity

Optimal Deployment Scenarios for 2‑(Methylamino)-2‑(4‑(trifluoromethyl)phenyl)acetic acid Based on Its Differentiated Physicochemical and Conformational Profile


CNS‑Penetrant Probe Design Requiring Reduced H‑Bond Donor Count and Elevated Lipophilicity

When designing brain‑penetrant enzyme inhibitors or receptor modulators, medicinal chemists must keep the number of hydrogen‑bond donors ≤3 and logP in the 2–4 range. The target compound’s single HBD at the α‑amine and its experimentally confirmed logP of 2.25 (methyl ester) meet these design criteria better than the primary‑amine analog 4‑(trifluoromethyl)-DL‑phenylglycine, which bears two HBDs and lower logP [1]. Procurement of the N‑methyl derivative is therefore preferred for CNS‑oriented structure‑activity relationship campaigns.

Protease Inhibitor Lead Optimization Using P1′ Phenylglycine Warheads

Research on HCV NS3/4A protease has demonstrated that a P1′ 4‑(trifluoromethyl)phenylglycine residue confers nanomolar potency that cannot be replicated by phenylalanine‑based residues; the direct aryl‑α‑carbon linkage provides the correct S1′ pocket fit [2]. Scientists developing next‑generation serine, cysteine, or aspartyl protease inhibitors should source the target compound to construct peptidomimetic inhibitors with this validated pharmacophore element.

Biophysical Probe Development Demanding Electron‑Deficient Aromatic Rings for π‑Stacking or Anion‑π Interactions

The strong electron‑withdrawing Hammett σₚ value of +0.54 for the para‑CF₃ group renders the target compound’s aryl ring significantly more electron‑deficient than those in para‑F (+0.06) or para‑Cl (+0.23) analogs [3]. This property is exploited in biophysical probes where anion‑π interactions or charge‑transfer complexes with electron‑rich protein residues (tryptophan, tyrosine) are desired for enhanced binding affinity or spectroscopic reporting.

Custom Peptide Synthesis Requiring Orthogonal Protection of the α‑Amine

Because the target compound bears a secondary methylamine rather than a primary amine, it offers a distinct reactivity profile for orthogonal protection strategies in solid‑phase peptide synthesis. The reduced nucleophilicity of the N‑methylamine, combined with the electron‑withdrawing para‑CF₃ effect (pKa modulation), allows selective deprotection or coupling steps not feasible with primary amine‑containing phenylglycine building blocks [1].

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